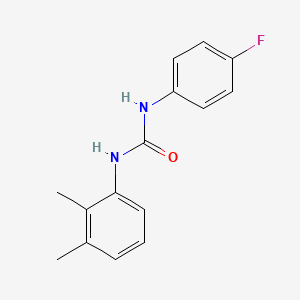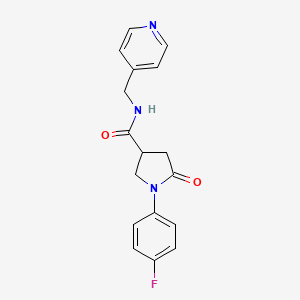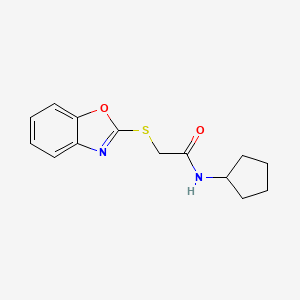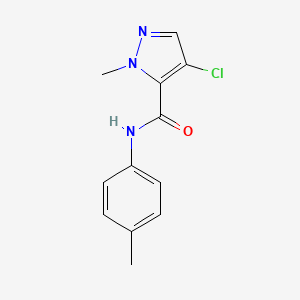
N-(2,3-dimethylphenyl)-N'-(4-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-N'-(4-fluorophenyl)urea, also known as Diflubenzuron, is a synthetic compound that belongs to the class of benzoylphenylureas. It is widely used as an insecticide to control pests in agriculture and forestry.
Mecanismo De Acción
N-(2,3-dimethylphenyl)-N'-(4-fluorophenyl)urean acts by disrupting the process of chitin synthesis in insects. It inhibits the enzyme chitin synthase, which is responsible for the production of chitin. As a result, the insect's exoskeleton becomes weakened, and it is unable to molt or grow, leading to death.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N'-(4-fluorophenyl)urean has been shown to have low toxicity to mammals and birds. However, it can have harmful effects on non-target organisms such as fish and aquatic invertebrates. It is also persistent in the environment, with a half-life ranging from several weeks to months, depending on the soil and water conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dimethylphenyl)-N'-(4-fluorophenyl)urean is widely used in laboratory experiments to study the effects of chitin synthesis inhibition on insect growth and development. It is a potent insecticide that can be used in low concentrations, making it cost-effective. However, its persistence in the environment and potential harm to non-target organisms should be taken into consideration when designing experiments.
Direcciones Futuras
Further research is needed to understand the potential long-term effects of N-(2,3-dimethylphenyl)-N'-(4-fluorophenyl)urean on the environment and non-target organisms. Alternative insecticides that are less persistent and have fewer harmful effects should be developed. Additionally, the use of N-(2,3-dimethylphenyl)-N'-(4-fluorophenyl)urean as a molluscicide should be explored further to control snail populations that transmit parasitic diseases. Finally, the development of new methods for the synthesis of N-(2,3-dimethylphenyl)-N'-(4-fluorophenyl)urean that are more environmentally friendly should be investigated.
Métodos De Síntesis
N-(2,3-dimethylphenyl)-N'-(4-fluorophenyl)urean can be synthesized by reacting 4-fluoroaniline with 2,3-dimethylbenzoyl isocyanate in the presence of a base such as triethylamine. The reaction yields N-(2,3-dimethylphenyl)-N'-(4-fluorophenyl)urean as a white crystalline solid with a melting point of 210-212°C.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-N'-(4-fluorophenyl)urean has been extensively studied for its insecticidal properties. It is effective against a wide range of pests, including mosquitoes, flies, beetles, and caterpillars. It works by inhibiting the synthesis of chitin, a key component of insect exoskeletons, leading to their death. N-(2,3-dimethylphenyl)-N'-(4-fluorophenyl)urean has also been investigated for its potential use as a molluscicide to control snail populations that transmit parasitic diseases.
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-10-4-3-5-14(11(10)2)18-15(19)17-13-8-6-12(16)7-9-13/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZPHSBIFUQDKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methanol](/img/structure/B5457934.png)
![N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5457940.png)



![N-{2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-1,1-dimethyl-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B5457960.png)
![3-[4-(benzyloxy)-3-nitrophenyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5457966.png)
![2-[(2-anilinopyrimidin-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5457974.png)
![2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}benzonitrile](/img/structure/B5457979.png)
![4-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5457986.png)
![N-(1-methyl-3-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-3-oxopropyl)acetamide](/img/structure/B5457994.png)
![1-(4-chlorobenzyl)-4-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5458020.png)
![N-methyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5458028.png)
![N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-furamide](/img/structure/B5458049.png)